molecular formula C28H33ClN2O3 B8704035 5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide;hydrochloride

Cat. No. B8704035
M. Wt: 481.0 g/mol
InChI Key: IQPQJLHOTDXZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263583B2

Procedure details

To a solution of 5-[3-(3-Hydroxy-phenoxy)-azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanoic acid amide (3.5 g, 7.8 mmol) in methanol (30 ml) was added a 1.25M HCl solution in methanol (6.3 ml, 7.8 mmol). The solution was stirred at rt for 3 h then placed in an ice bath for 6 h. As no precipitation was noticed, the solution was concentrated under reduced pressure to remove some solvent (17 ml) and the resulting solution stirred at rt for 16 h to afford a precipitate. The suspension was filtered, washed with methanol (10 ml) and dried in a vacuum oven at 40° C. to give 5-[3-(3-Hydroxy-phenoxy)-azetidin-1-yl]-5-methyl-2,2-diphenyl-hexanoic acid amide hydrochloride as a white solid, 2.55 g (67%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][CH:33]=1)[O:5][CH:6]1[CH2:9][N:8]([C:10]([CH3:30])([CH3:29])[CH2:11][CH2:12][C:13]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:14]([NH2:16])=[O:15])[CH2:7]1.[ClH:34]>CO>[ClH:34].[OH:1][C:2]1[CH:3]=[C:4]([CH:31]=[CH:32][CH:33]=1)[O:5][CH:6]1[CH2:7][N:8]([C:10]([CH3:29])([CH3:30])[CH2:11][CH2:12][C:13]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:14]([NH2:16])=[O:15])[CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
OC=1C=C(OC2CN(C2)C(CCC(C(=O)N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
6.3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
then placed in an ice bath for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
As no precipitation
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove some solvent (17 ml)
STIRRING
Type
STIRRING
Details
the resulting solution stirred at rt for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
to afford a precipitate
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with methanol (10 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.OC=1C=C(OC2CN(C2)C(CCC(C(=O)N)(C2=CC=CC=C2)C2=CC=CC=C2)(C)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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